(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(18-8-12(9-18)22-16-17-5-6-23-16)4-2-11-1-3-13-14(7-11)21-10-20-13/h1-7,12H,8-10H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRGPLGBIFCCG-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety and a thiazole group. These structural components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features:
- Benzo[d][1,3]dioxole : Known for its potential in anticancer activity.
- Thiazole : Associated with various pharmacological effects including antimicrobial and anticancer activities.
Anticancer Activity
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating benzodioxole derivatives, it was found that compounds similar to this compound showed promising results against Hep3B liver cancer cells with low IC50 values indicating strong cytotoxicity compared to standard drugs like Doxorubicin .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2a | Hep3B | 0.5 | Strong |
| 2b | Hep3B | 0.9 | Moderate |
| Doxorubicin | Hep3B | 0.7 | Standard |
Antioxidant Activity
The antioxidant potential of this compound can be assessed through the DPPH assay. Compounds with similar structures have shown effective radical scavenging activity, which is crucial for mitigating oxidative stress in cells .
| Compound | DPPH EC50 (µM) |
|---|---|
| 2a | 40.26 |
| 2b | 39.72 |
| Trolox | 35.62 |
The anticancer activity of compounds like this compound may involve:
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2-M phase, leading to reduced cell proliferation .
Case Studies
In one significant study, derivatives of benzodioxole were synthesized and tested for their biological activities. Compound 2a was noted for its ability to significantly decrease the fraction of cells in the G1 phase and induce apoptosis in Hep3B cells through a caspase-dependent pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
- (E)-3-(2-Amino-4,6-dichloropyrimidin-5-yl)-1-(Benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one () Structural Similarities: Shares the benzo[d][1,3]dioxol-enone scaffold. Differences: Substituted with a dichloropyrimidine group instead of azetidine-thiazole. Bioactivity: Exhibited 40.12% analgesic activity in vivo, lower than diclofenac. The electron-withdrawing chloro groups on pyrimidine may enhance target binding but reduce bioavailability .
Thiazole-Containing Analogues
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-Methoxybenzoyl)-4-(Pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide () Structural Similarities: Contains benzo[d][1,3]dioxol and thiazole groups. Differences: Thiazole is substituted with pyridinyl and benzoyl groups; lacks the enone and azetidine. Synthesis: Prepared via carboxamide coupling, contrasting with the Claisen-Schmidt condensation used for enones. This method may offer better regioselectivity for complex thiazole derivatives .
- (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile () Structural Similarities: Combines benzo[d][1,3]dioxol and thiazole with an α,β-unsaturated system. Differences: Uses an acrylonitrile (C≡N) group instead of enone; thiazole is para-substituted with dichlorophenyl.
Azetidine and Enone Hybrids
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(Dimethylamino)prop-2-en-1-one () Structural Similarities: Shares the benzo[d][1,3]dioxol-enone framework. Differences: Substituted with a dimethylamino group instead of azetidine-thiazole. Electronic Effects: The dimethylamino group’s basicity could improve solubility but reduce metabolic stability compared to the azetidine-thiazole ether .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis typically involves (i) coupling the benzo[d][1,3]dioxole moiety to an α,β-unsaturated ketone core via Heck or Wittig reactions, followed by (ii) functionalizing the azetidine ring with thiazole-2-yloxy groups using nucleophilic substitution (e.g., SN2 with thiazole-O− as a nucleophile). Key parameters include solvent polarity (DMF or THF), temperature (0–80°C), and catalysts (e.g., Pd for coupling steps). Yield optimization may require iterative purification via column chromatography or recrystallization (DMF/EtOH mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm regiochemistry of the α,β-unsaturated ketone (E/Z isomerism) and azetidine-thiazole linkage. Look for vinyl proton coupling constants (J ≈ 15–16 Hz for trans configuration) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For unambiguous stereochemical assignment, particularly for the azetidine ring conformation .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays targeting:
- Kinase inhibition : Given the thiazole moiety’s affinity for ATP-binding pockets, use fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Metabolic stability : Liver microsome assays to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How does stereochemistry at the azetidine ring influence bioactivity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst for azetidine functionalization) and compare:
- Biological activity : Enantioselective binding assays (SPR or ITC) to quantify affinity differences .
- Computational docking : Molecular dynamics simulations to evaluate steric clashes in enantiomer-protein complexes .
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of the α,β-unsaturated ketone?
- Methodological Answer :
- Geometry optimization : Use B3LYP/6-31G(d) to model the conjugated system.
- Frontier molecular orbitals : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., Cβ in the enone for Michael additions) .
- Reactivity indices : Fukui functions to identify regions prone to electrophilic attack .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., fixed incubation times).
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .
Q. What experimental strategies assess the α,β-unsaturated ketone’s reactivity in Michael addition reactions?
- Methodological Answer :
- Kinetic studies : Monitor reactions with thiols (e.g., glutathione) via UV-Vis (λ = 280 nm) to determine rate constants.
- Competitive experiments : Compare reactivity with structurally analogous enones (e.g., replacing thiazole with oxazole) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
